molecular formula C8H8Br2N2O4 B12819540 3-(4,5-Dibromo-2-methyl-3,6-dioxo-3,6-dihydropyridazin-1(2h)-yl)propanoic acid

3-(4,5-Dibromo-2-methyl-3,6-dioxo-3,6-dihydropyridazin-1(2h)-yl)propanoic acid

Cat. No.: B12819540
M. Wt: 355.97 g/mol
InChI Key: ZQZIMFQDLZIXGZ-UHFFFAOYSA-N
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Description

3-(4,5-Dibromo-2-methyl-3,6-dioxo-3,6-dihydropyridazin-1(2h)-yl)propanoic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of bromine atoms, a dioxo group, and a propanoic acid moiety, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dibromo-2-methyl-3,6-dioxo-3,6-dihydropyridazin-1(2h)-yl)propanoic acid typically involves the bromination of precursor compounds. One common method involves the bromination of 2-methyl-3,6-dioxo-3,6-dihydropyridazine using bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, often involving continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dibromo-2-methyl-3,6-dioxo-3,6-dihydropyridazin-1(2h)-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(4,5-Dibromo-2-methyl-3,6-dioxo-3,6-dihydropyridazin-1(2h)-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4,5-Dibromo-2-methyl-3,6-dioxo-3,6-dihydropyridazin-1(2h)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and dioxo groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,5-Dibromo-2-methyl-3,6-dioxo-3,6-dihydropyridazin-1(2h)-yl)propanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H8Br2N2O4

Molecular Weight

355.97 g/mol

IUPAC Name

3-(4,5-dibromo-2-methyl-3,6-dioxopyridazin-1-yl)propanoic acid

InChI

InChI=1S/C8H8Br2N2O4/c1-11-7(15)5(9)6(10)8(16)12(11)3-2-4(13)14/h2-3H2,1H3,(H,13,14)

InChI Key

ZQZIMFQDLZIXGZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(C(=O)N1CCC(=O)O)Br)Br

Origin of Product

United States

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